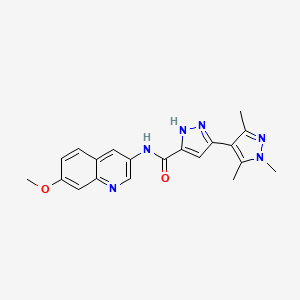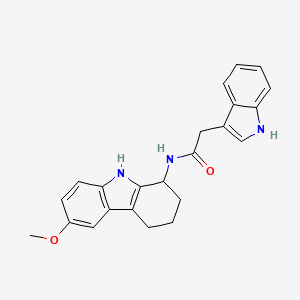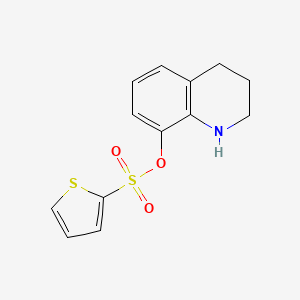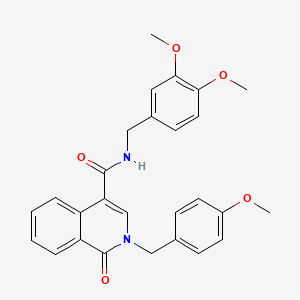
N-(7-methoxyquinolin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a quinoline moiety and a bipyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and bipyrazole intermediates. One common method involves the condensation of 7-methoxyquinoline-3-carbaldehyde with a suitable hydrazine derivative to form the hydrazone intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the bipyrazole core. The final step involves the coupling of the bipyrazole with a carboxamide group using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline moiety.
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, the bipyrazole structure can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-7-methoxyquinolin-3-yl)methylene-3-(phenylthio)propanehydrazide
- N-(7-methoxyquinolin-3-yl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Uniqueness
N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combination of a quinoline moiety and a bipyrazole structure, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N6O2/c1-11-19(12(2)26(3)25-11)17-9-18(24-23-17)20(27)22-14-7-13-5-6-15(28-4)8-16(13)21-10-14/h5-10H,1-4H3,(H,22,27)(H,23,24) |
InChI Key |
NUNSEIDADXXVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN=C4C=C(C=CC4=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B12164014.png)

![N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12164028.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)
![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B12164073.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12164080.png)

![5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12164098.png)

